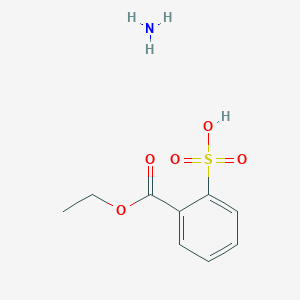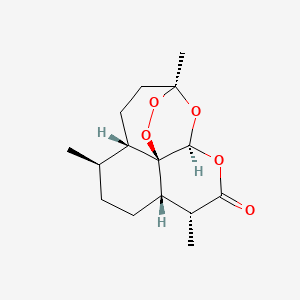
2,6-Diphenoxybenzaldehyde
描述
2,6-Diphenoxybenzaldehyde is an organic compound with the molecular formula C19H14O3. It is a derivative of benzaldehyde, where two phenoxy groups are substituted at the 2 and 6 positions of the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
2,6-Diphenoxybenzaldehyde can be synthesized through the lithiation of 1,3-diphenoxybenzene followed by formylation with dimethylformamide (DMF). The lithiation process involves the use of n-butyllithium (n-BuLi) as a reagent, which selectively lithiates the 2 and 6 positions of the benzene ring. The subsequent formylation with DMF introduces the aldehyde group at the lithiated positions, yielding this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route involving lithiation and formylation is scalable and can potentially be adapted for industrial applications. The use of organolithium reagents and DMF in a controlled environment ensures high regioselectivity and yield .
化学反应分析
Types of Reactions
2,6-Diphenoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 2,6-Diphenoxybenzoic acid.
Reduction: 2,6-Diphenoxybenzyl alcohol.
Substitution: Various substituted phenoxybenzaldehydes depending on the nucleophile used.
科学研究应用
2,6-Diphenoxybenzaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: It is used in the study of enzyme interactions and other biochemical processes.
作用机制
The mechanism of action of 2,6-diphenoxybenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenoxy groups can also interact with hydrophobic pockets in proteins, affecting their structure and function .
相似化合物的比较
Similar Compounds
2,4-Diphenoxybenzaldehyde: Similar structure but with phenoxy groups at the 2 and 4 positions.
2,6-Dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of phenoxy groups.
2,6-Dichlorobenzaldehyde: Similar structure but with chlorine atoms instead of phenoxy groups.
Uniqueness
2,6-Diphenoxybenzaldehyde is unique due to the presence of two phenoxy groups, which provide distinct electronic and steric properties compared to other similar compounds. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .
属性
IUPAC Name |
2,6-diphenoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c20-14-17-18(21-15-8-3-1-4-9-15)12-7-13-19(17)22-16-10-5-2-6-11-16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOADXYIKYUVRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=CC=C2)OC3=CC=CC=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


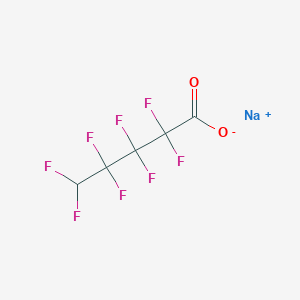

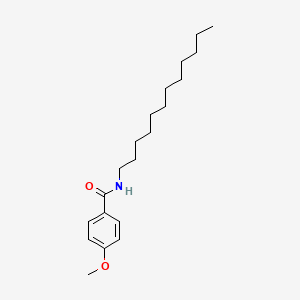
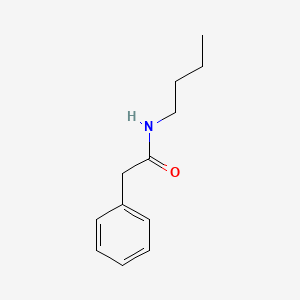

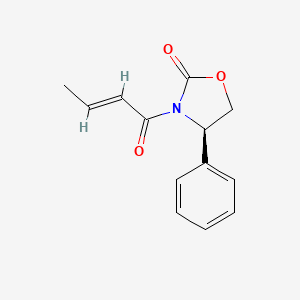
![1-[(1-Phenyl-1H-pyrrol-2-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B7778915.png)
![(NZ)-N-[benzotriazol-1-yl-[di(propan-2-yl)amino]methylidene]benzamide](/img/structure/B7778919.png)
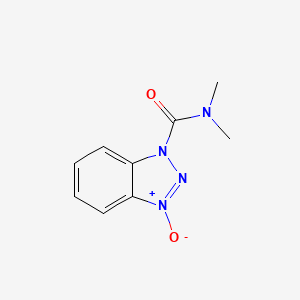
![(NE)-N-[1-(benzotriazol-1-ylmethyl)pyridin-2-ylidene]benzamide](/img/structure/B7778930.png)
